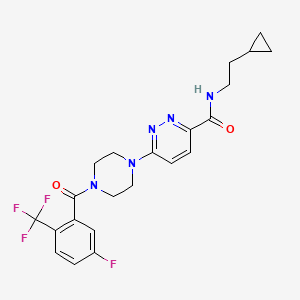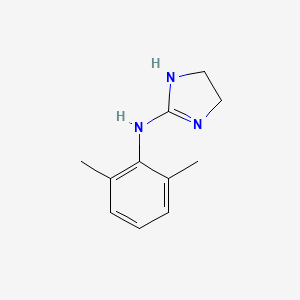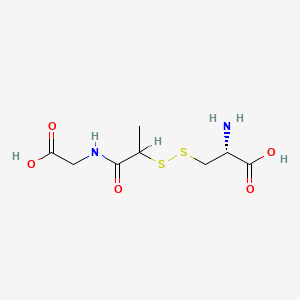
Zaragozic acid D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaragozic acid D is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibition of squalene synthase, an enzyme crucial for sterol synthesis. This compound, along with its analogs, has been isolated from the keratinophilic fungus Amauroascus niger .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of zaragozic acid D involves several key steps, including chemoselective alkynylations and ruthenium-catalyzed hydrogenations. The synthesis starts with the construction of the 2,8-dioxabicyclo[3.2.1]octane core, which serves as a general building block for the bioactive compounds . The core biosynthetic route is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Zaragozic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs.
Scientific Research Applications
Zaragozic acid D has a wide range of scientific research applications:
Mechanism of Action
Zaragozic acid D exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol, in various organisms. Additionally, this compound mildly inhibits Ras farnesyl-protein transferase, which is involved in the post-translational modification of proteins .
Comparison with Similar Compounds
Similar Compounds
Zaragozic acid D is part of a family of compounds that includes zaragozic acids A, B, and C. These compounds share a similar 4,8-dioxabicyclo[3.2.1]octane core but differ in their 1-alkyl and 6-acyl side chains .
Uniqueness
What sets this compound apart from its analogs is its specific inhibitory activity against both squalene synthase and Ras farnesyl-protein transferase. This dual inhibition makes it a unique and valuable compound for studying sterol biosynthesis and protein prenylation pathways .
Properties
CAS No. |
155179-14-9 |
|---|---|
Molecular Formula |
C34H46O14 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-octanoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C34H46O14/c1-4-5-6-7-11-19-25(36)46-27-26(37)32(47-28(29(38)39)33(44,30(40)41)34(27,48-32)31(42)43)20-13-18-24(45-22(3)35)21(2)14-12-17-23-15-9-8-10-16-23/h8-10,12,15-17,21,24,26-28,37,44H,4-7,11,13-14,18-20H2,1-3H3,(H,38,39)(H,40,41)(H,42,43)/b17-12+/t21?,24?,26-,27-,28-,32+,33-,34+/m1/s1 |
InChI Key |
CGQGIYLITCUENM-FRHZWACMSA-N |
SMILES |
CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zaragozic acid D; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)











